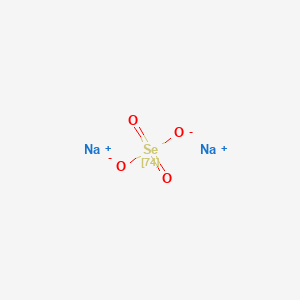

Selenic acid (H2(75)SeO4), disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Selenic acid (H2(75)SeO4), disodium salt: is an inorganic compound that belongs to the family of selenates. It is a colorless, deliquescent crystalline substance. Selenic acid is an oxoacid of selenium, and its structure is more accurately described as O2Se(OH)2. The disodium salt form is often used in various industrial and research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Oxidation of Selenium Dioxide: One common method involves the oxidation of selenium dioxide (SeO2) with hydrogen peroxide (H2O2): [ \text{SeO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{SeO}_4 ]

Oxidation of Selenous Acid: Selenic acid can also be prepared by oxidizing selenous acid (H2SeO3) with halogens such as chlorine or bromine, or with potassium permanganate (KMnO4): [ \text{H}_2\text{SeO}_3 + \text{Cl}_2 \rightarrow \text{H}_2\text{SeO}_4 + 2\text{HCl} ]

Industrial Production Methods:

- The industrial production of selenic acid often involves the oxidation of selenium compounds in lower oxidation states. The resulting solution is evaporated at temperatures below 140°C in a vacuum to obtain the anhydrous acid as a crystalline solid .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Selenic acid is a stronger oxidizer than sulfuric acid. It can liberate chlorine from chloride ions, being reduced to selenous acid in the process: [ \text{H}_2\text{SeO}_4 + 2\text{H}^+ + 2\text{Cl}^- \rightarrow \text{H}_2\text{SeO}_3 + \text{H}_2\text{O} + \text{Cl}_2 ]

Decomposition: It decomposes above 200°C, liberating oxygen gas and being reduced to selenous acid: [ 2\text{H}_2\text{SeO}_4 \rightarrow 2\text{H}_2\text{SeO}_3 + \text{O}_2 ]

Common Reagents and Conditions:

Oxidizing Agents: Chlorine, bromine, potassium permanganate.

Reaction Conditions: Elevated temperatures, vacuum evaporation for crystallization.

Major Products:

Selenous Acid (H2SeO3): Formed during reduction reactions.

Oxygen Gas (O2): Released during decomposition.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as an oxidizing agent in various chemical reactions due to its strong oxidative properties.

Biology and Medicine:

- Selenic acid and its salts are used in the production of selenium supplements, which are essential for human health. Selenium plays a critical role in antioxidant actions, anti-inflammatory effects, immune function, and the production of active thyroid hormone .

Industry:

Mecanismo De Acción

Molecular Targets and Pathways:

- Selenic acid acts as an oxidizing agent, interacting with various substrates to facilitate oxidation-reduction reactions. It is involved in the production of selenoproteins, which have structural and enzymatic roles. These proteins act as antioxidants, protecting against oxidative stress, and catalyze the production of active thyroid hormone .

Comparación Con Compuestos Similares

Selenious Acid (H2SeO3): Another oxoacid of selenium, but with lower oxidation state.

Sodium Selenate (Na2SeO4): A salt of selenic acid, used in similar applications.

Sulfuric Acid (H2SO4): A structurally similar compound but with sulfur instead of selenium.

Uniqueness:

- Selenic acid is unique due to its stronger oxidative properties compared to sulfuric acid. It can oxidize chloride ions to chlorine gas, a reaction not typically seen with sulfuric acid .

Propiedades

Número CAS |

61641-45-0 |

|---|---|

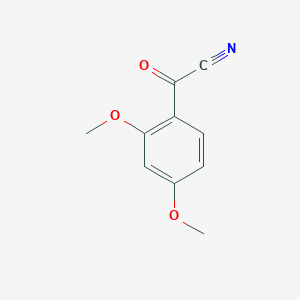

Fórmula molecular |

Na2O4Se |

Peso molecular |

183.900 g/mol |

InChI |

InChI=1S/2Na.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2/i;;5-5 |

Clave InChI |

MHQOTKLEMKRJIR-UAFJOGDZSA-L |

SMILES isomérico |

[O-][74Se](=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

[O-][Se](=O)(=O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)